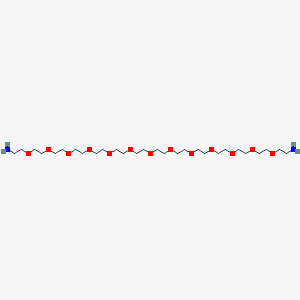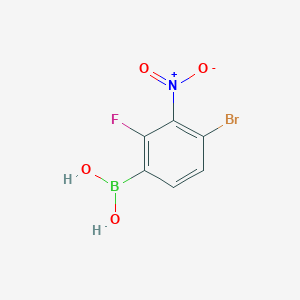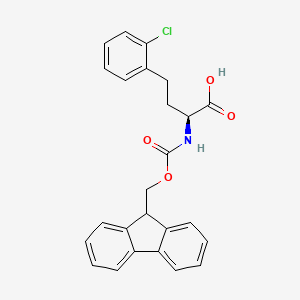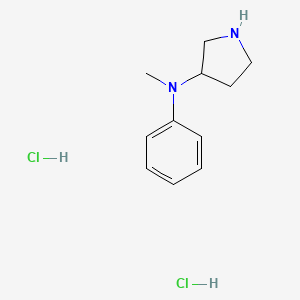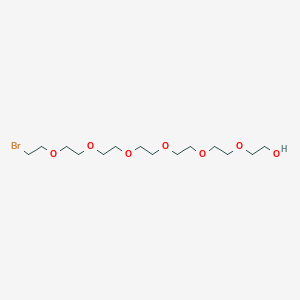
Bromo-PEG7-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG7-alcohol is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound plays a crucial role in connecting these two essential components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG7-alcohol can be synthesized through the reaction of PEG7-alcohol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction typically requires a catalyst, such as triphenylphosphine, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process includes the use of high-efficiency reactors and purification systems to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG7-alcohol primarily undergoes substitution reactions due to the presence of the bromine atom. It can react with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Conditions: Typically, the reactions are carried out in aprotic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Major Products Formed:
Amine Derivatives: Formation of amides or amines when reacting with primary or secondary amines.
Thiol Derivatives: Formation of thioethers when reacting with thiols.
Alcohol Derivatives: Formation of ethers when reacting with alcohols.
Scientific Research Applications
Bromo-PEG7-alcohol is extensively used in scientific research, particularly in the field of drug discovery and development. Its primary application is in the synthesis of PROTACs, which are used to target and degrade specific proteins implicated in diseases such as cancer. Additionally, this compound is used in the development of chemical probes and in studying protein-protein interactions.
Mechanism of Action
The mechanism of action of Bromo-PEG7-alcohol involves its role as a linker in PROTACs. The compound connects the target protein to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This selective degradation of disease-related proteins makes this compound a valuable tool in therapeutic research.
Comparison with Similar Compounds
PEG-based Linkers: Other PEG-based linkers used in PROTACs, such as PEG4-alcohol and PEG6-alcohol.
Non-PEG-based Linkers: Linkers based on different polymers or small molecules used in PROTACs.
Uniqueness: Bromo-PEG7-alcohol is unique due to its optimal length and the presence of the bromine atom, which enhances its reactivity and versatility in forming various derivatives. Its ability to efficiently connect the target protein and E3 ligase makes it a preferred choice in PROTAC synthesis.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29BrO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTXGYCIVAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
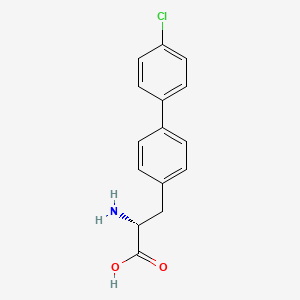
![Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl](/img/structure/B8095938.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B8095942.png)
![tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate](/img/structure/B8095948.png)
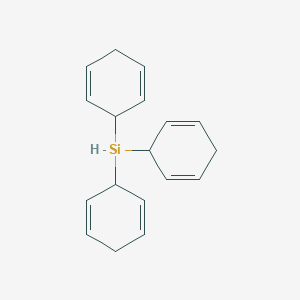
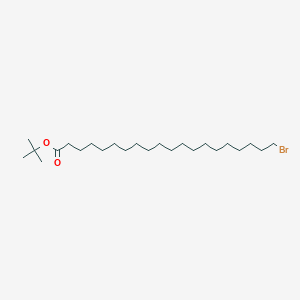
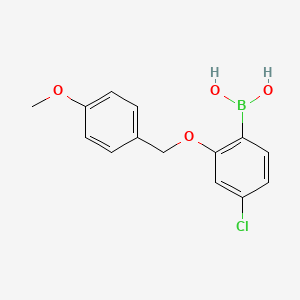
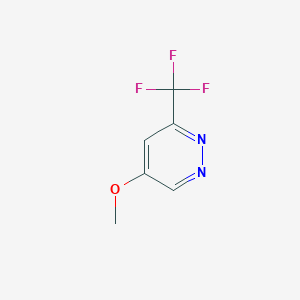
![(2S,4R)-1-[(tert-Butoxy)carbonyl]-4-(oxan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B8095984.png)
